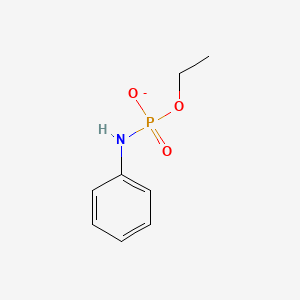

Anilino(ethoxy)phosphinate

Description

Properties

CAS No. |

63542-04-1 |

|---|---|

Molecular Formula |

C8H11NO3P- |

Molecular Weight |

200.15 g/mol |

IUPAC Name |

anilino(ethoxy)phosphinate |

InChI |

InChI=1S/C8H12NO3P/c1-2-12-13(10,11)9-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,9,10,11)/p-1 |

InChI Key |

BMGXGZPMRNZRNE-UHFFFAOYSA-M |

Canonical SMILES |

CCOP(=O)(NC1=CC=CC=C1)[O-] |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Kinetic Investigations of Phosphinate and Phosphoramidate (B1195095) Formation

Kinetic studies provide invaluable insights into the transition states and intermediates involved in the formation of phosphinates and phosphoramidates, such as anilino(ethoxy)phosphinate from the reaction of a phosphinate precursor with aniline (B41778) (anilinolysis). Techniques like deuterium (B1214612) kinetic isotope effect measurements and cross-interaction constant analyses help to elucidate the fine details of these reaction mechanisms.

The study of deuterium kinetic isotope effects (DKIEs), by comparing the reaction rates of anilines (XC₆H₄NH₂) with their deuterated counterparts (XC₆H₄ND₂), is a powerful tool for probing the structure of the transition state (TS). jmest.org In the anilinolysis of various phosphinate esters and chlorides, primary normal DKIEs (where the rate constant for the hydrogen-bearing reactant, kH, is greater than that for the deuterium-bearing reactant, kD; kH/kD > 1) are often observed. nih.govacs.org

For instance, kinetic studies on the anilinolysis of aryl dimethyl, methyl phenyl, and diphenyl phosphinates have reported primary normal DKIEs with values ranging from 1.03 to 1.51. nih.gov Similarly, the reactions of dicyclohexyl phosphinic chloride with anilines show considerably large primary normal DKIEs. researchgate.net These results are significant because they suggest that the N-H (or N-D) bond of the aniline nucleophile is being stretched or partially broken in the rate-determining step of the reaction. jmest.org This observation supports a mechanism involving a frontside nucleophilic attack, where the aniline approaches the phosphorus center from the same side as the leaving group. This attack is facilitated by the formation of a hydrogen-bonded, four-center-type transition state. nih.govacs.orgresearchgate.net In this TS, the aniline's proton is transferred to an acceptor atom (like the phosphoryl oxygen) simultaneously with the formation of the new P-N bond.

However, the magnitude of the DKIE can vary. In some systems, the DKIE changes from primary normal for strongly basic anilines to secondary inverse (kH/kD < 1) for weakly basic anilines. researchgate.netrsc.org This shift suggests a change in the reaction mechanism or transition state structure, possibly from a frontside attack for more basic nucleophiles to a backside attack for less basic ones. researchgate.netrsc.org

| Substrate | Nucleophile (Aniline) | kH/kD | Proposed Transition State | Reference |

| Aryl Dimethyl Phosphinates | X-Anilines | 1.03-1.17 | Frontside/Backside Attack | nih.gov |

| Aryl Methyl Phenyl Phosphinates | X-Anilines | 1.15-1.29 | Dominant Frontside Attack | nih.gov |

| Aryl Diphenyl Phosphinates | X-Anilines | 1.24-1.51 | Dominant Frontside Attack | nih.gov |

| Dicyclohexyl Phosphinic Chloride | X-Anilines | 1.62-2.10 | Frontside Attack | researchgate.net |

| O-Aryl Methyl Phosphonochloridothioates | Strongly Basic Anilines | 1.03-1.30 | Frontside Attack (Concerted) | rsc.org |

| O-Aryl Methyl Phosphonochloridothioates | Weakly Basic Anilines | 0.367-0.567 | Backside Attack (Stepwise) | rsc.org |

Cross-interaction constants (CICs), such as ρXZ derived from Hammett-type analyses, provide information about the structure of the transition state by quantifying the interaction between substituents in the nucleophile (X) and the leaving group or substrate (Z). sapub.org The sign and magnitude of the CIC are indicative of the mechanism. scispace.com

In the anilinolysis of phosphinates, a positive ρXZ value suggests a stepwise mechanism where bond formation and bond breaking are not synchronous. nih.gov This is often interpreted as a mechanism proceeding through a pentacoordinate intermediate, with the rate-limiting step being the expulsion of the leaving group. nih.gov For example, the reactions of aryl dimethyl, methyl phenyl, and diphenyl phosphinates with anilines yielded positive ρXZ values of 0.37, 0.34, and 0.65, respectively, supporting a stepwise mechanism. nih.gov

Conversely, a negative CIC value is characteristic of a concerted S_N2-type mechanism, where bond formation and bond breaking occur in a single step. acs.orgsapub.orgscispace.com In some reaction series, the sign of the CIC changes from negative to positive as the basicity of the aniline nucleophile changes. scispace.comresearchgate.net This indicates a mechanistic shift from a concerted process for weakly basic nucleophiles to a stepwise process for strongly basic ones. scispace.com The magnitude of the CIC is also informative, being inversely related to the distance between the interacting substituents in the transition state; a larger magnitude implies a more compact transition state. sapub.org

| Reaction System | CIC (ρXZ or ρXY) | Proposed Mechanism | Reference |

| Anilinolysis of Aryl Diphenyl Phosphinates | ρXZ = 0.65 | Stepwise | nih.gov |

| Anilinolysis of Aryl Methyl Phenyl Phosphinates | ρXZ = 0.34 | Stepwise | nih.gov |

| Anilinolysis of Aryl Dimethyl Phosphinates | ρXZ = 0.37 | Stepwise | nih.gov |

| Anilinolysis of Aryl Phenyl Chlorothiophosphates | ρXY = -0.22 to -0.50 | Concerted (S_N2) | acs.org |

| Anilinolysis of Y-O-Aryl Methyl Phosphonochloridothioates (Stronger Nucleophiles) | ρXY = -0.95 | Concerted (Frontside Attack) | rsc.org |

| Anilinolysis of Y-O-Aryl Methyl Phosphonochloridothioates (Weaker Nucleophiles) | ρXY = +0.77 | Stepwise (Backside Attack) | rsc.org |

Radical Pathways in Phosphorylation Reactions

Beyond ionic pathways, radical mechanisms offer alternative routes for the formation of phosphorus-containing compounds. These reactions involve highly reactive phosphorus-centered radical intermediates.

Phosphoryl radicals (R₂P(O)•) are key intermediates in many phosphorylation reactions. oaepublish.com They can be generated through various methods, including the oxidation of H-phosphonates or secondary phosphine (B1218219) oxides, often facilitated by transition metal catalysts (like Cu or Ag salts) or photoredox catalysis. oaepublish.comnih.govbohrium.com

One common strategy involves the single-electron transfer (SET) oxidation of a trivalent phosphorus species, such as a phosphine or phosphite (B83602), to form a phosphine radical cation. acs.orgnih.gov This cation can then react with a nucleophile (like a carboxylate or alcohol) to generate a phosphoranyl radical intermediate. nih.govnih.gov This intermediate can subsequently undergo β-scission to release a carbon-centered radical and a stable phosphine oxide, or α-scission to generate a new radical and a trivalent phosphorus species. acs.orgnih.gov The reactivity of the generated phosphoryl radical is diverse; it can add to unsaturated bonds like alkenes and alkynes, initiating further transformations. oaepublish.com

Once a phosphoryl radical is generated, it can add to a tethered unsaturated moiety (like an alkene, alkyne, or arene) within the same molecule. oaepublish.com This addition creates a new carbon-centered radical, which can then be trapped intramolecularly, leading to the formation of cyclic and polycyclic organophosphorus compounds. oaepublish.combohrium.com

These radical cascade cyclizations are powerful methods for constructing complex molecular architectures such as phosphorylated indolines, phenanthridines, and benzothiophenes. oaepublish.combohrium.com For example, the addition of a phosphoryl radical to a vinyl azide (B81097) can generate an iminyl radical, which then undergoes intramolecular homolytic aromatic substitution to yield phosphorylated phenanthridines. oaepublish.com Similarly, silver-mediated reactions of secondary phosphine oxides with 2-alkynylthioanisoles proceed via addition of the phosphoryl radical to the alkyne, followed by a 5-exo-trig cyclization to afford 3-phosphinoylbenzothiophenes. bohrium.com Photoredox catalysis has also been employed to generate acyl radicals that undergo intramolecular cyclization to form various cyclic ketones and heterocycles. acs.orgresearcher.life

Nucleophilic Substitution Mechanisms at the Phosphorus Center

The formation of this compound via the reaction of a suitable phosphinate precursor (e.g., an ethyl- or aryl-ester or a chloride) with aniline is a classic example of nucleophilic substitution at a phosphorus(V) center. These reactions are generally understood to proceed via one of two primary mechanisms: a concerted S_N2-type process or a stepwise addition-elimination pathway. sapub.orgresearchgate.net

Concerted Mechanism (A_N D_N): In this pathway, the nucleophile attacks the phosphorus center while the leaving group departs simultaneously, all within a single transition state. sapub.orgsapub.org This is analogous to the S_N2 reaction at carbon. Backside attack, leading to inversion of configuration at the phosphorus center, is often assumed, involving a trigonal bipyramidal (TBP) transition state where the nucleophile and leaving group occupy the apical positions. sapub.orgresearchgate.net However, as suggested by DKIE studies, a frontside attack through a four-centered TS is also possible, particularly with aniline nucleophiles. nih.govacs.org Concerted mechanisms are often favored by less basic nucleophiles. scispace.com

Stepwise Mechanism (Addition-Elimination): This pathway involves the formation of a discrete, pentacoordinate trigonal bipyramidal intermediate (TBP-5C). sapub.orgresearchgate.net The reaction occurs in two steps: first, the nucleophile adds to the phosphorus center to form the intermediate, and second, the leaving group is expelled from this intermediate. sapub.org Either step can be rate-determining. This mechanism is often favored by strongly basic nucleophiles. scispace.com Kinetic evidence, such as positive cross-interaction constants, often points to a stepwise mechanism with a rate-limiting breakdown of the intermediate. nih.gov

The preferred mechanism depends on several factors, including the nature of the nucleophile, the leaving group, the other substituents on the phosphorus atom, and the solvent. sapub.orgacs.orgnih.gov Steric hindrance from bulky ligands on the phosphorus atom can play a major role in determining both the rate of reaction and the direction of nucleophilic attack (frontside vs. backside). nih.govresearchgate.net

in Directed Carbon-Hydrogen Functionalization Involving Anilino Derivatives

The functionalization of carbon-hydrogen (C-H) bonds in aniline derivatives represents a powerful strategy for the synthesis of complex molecules, pharmaceuticals, and functional materials. bath.ac.uknih.gov The inherent challenge lies in controlling the regioselectivity of these transformations, as multiple C-H bonds with similar steric and electronic properties exist on the aromatic ring. bath.ac.uk The use of directing groups attached to the aniline nitrogen has become a cornerstone approach to overcome this challenge, enabling precise C-H activation at specific positions. acs.orgacs.org Understanding the underlying mechanisms, particularly the factors governing regioselectivity and the kinetics of bond cleavage, is crucial for the rational design of new and more efficient catalytic systems.

Regioselectivity and Directing Group Influence in Aromatic C-H Activation

In transition-metal-catalyzed C-H functionalization, the directing group plays a pivotal role in determining which C-H bond is activated. For aniline derivatives, the nitrogen atom, or a functional group appended to it, typically coordinates to the metal center. This coordination brings the catalyst into close proximity to a specific C-H bond, facilitating its cleavage through the formation of a metallacycle intermediate. rsc.org

The vast majority of C-H functionalization reactions involving simple aniline derivatives, such as acetanilides or those with pyridyl-based directing groups, result in ortho-functionalized products. acs.orguva.es This preference is attributed to the formation of a stable five- or six-membered cyclometalated intermediate, which is kinetically and/or thermodynamically favored. rsc.org The metal catalyst, often from the platinum group like palladium (Pd) or rhodium (Rh), is guided to the C-H bond at the ortho position via this chelation assistance. bath.ac.ukuva.es

Achieving functionalization at the more remote meta and para positions is significantly more challenging due to the distal relationship between the directing group and the target C-H bond. rsc.orgpku.edu.cn Overcoming the intrinsic ortho-directing nature of the aniline's amino group requires specialized strategies:

Transient Mediators and Templates: Sophisticated directing groups, sometimes referred to as templates, can be designed with specific lengths and geometries to position the catalyst over the meta or para C-H bond. These templates often create a large macrocyclic pre-transition state that favors activation at the remote position. rsc.org

Ligand-Based Control: The development of specialized ligands that cooperate with the metal catalyst can alter the regiochemical outcome. For instance, a Pd/S,O-ligand-based catalyst has been shown to promote highly para-selective C-H olefination of aniline derivatives. nih.gov

Electronic Control: In some systems, the electronic properties of the substrate and catalyst can override the chelation effect. A cationic catalytic intermediate, for example, can lead to site selectivity based on the electronic characteristics of the aromatic ring rather than proximity to the directing group. acs.org

The influence of the directing group and catalytic system on the regioselectivity of C-H functionalization in aniline derivatives is summarized in the table below.

Table 1: Influence of Directing Group and Catalyst on Regioselectivity in Aniline C-H Functionalization

| Directing/Auxiliary Group | Catalyst System | Primary Regioselectivity | Reaction Type |

|---|---|---|---|

| Acetanilide | Pd(OAc)₂ | ortho | Arylation |

| N-Pyridyl | Pd(OAc)₂ | ortho | Arylation |

| N-Pyrimidinyl | Rh(III) | ortho | Amidation |

| Nitrile-based Template | Pd(II) | meta | Olefination |

Identification of Rate-Determining Steps in Carbon-Hydrogen Bond Cleavage

The primary experimental tool used to investigate this is the kinetic isotope effect (KIE). This involves comparing the reaction rate of a substrate containing a C-H bond (kH) with that of an identical substrate where the specific hydrogen has been replaced by its heavier isotope, deuterium (kD).

A primary KIE (kH/kD > 1, typically in the range of 2-7) indicates that the C-H bond is being broken in the rate-determining step of the reaction. The greater mass of deuterium results in a stronger C-D bond, which is broken more slowly.

A KIE value close to 1 (kH/kD ≈ 1) suggests that C-H bond cleavage is not the RDS. In such cases, another step, such as ligand exchange, oxidative addition, or reductive elimination, is likely the slow step. masterorganicchemistry.comnih.gov

Secondary KIEs (small effects, e.g., 1.1-1.4) can provide insight into changes in hybridization or steric environment at the C-H bond during the RDS, even if the bond is not broken in that step. nih.gov

Studies on the C-H functionalization of aniline derivatives have revealed that the RDS can vary significantly depending on the specific reaction conditions, catalyst, and directing group employed. In some cobalt-catalyzed reactions, KIE experiments indicated that C-H bond cleavage was not involved in the rate-determining step. chim.it Conversely, other studies using rhodium or ruthenium catalysts for olefination found KIE values that clearly implicated C-H bond activation as the rate-limiting step. rsc.org In certain palladium-catalyzed processes, the RDS was found to be β-hydride elimination rather than the initial C-H activation. rsc.org

The table below presents findings from various mechanistic studies on aniline derivatives, highlighting the observed KIE values and their implications for the reaction mechanism.

Table 2: Kinetic Isotope Effect (KIE) Studies and Implied Rate-Determining Steps (RDS) in Aniline Derivative Functionalization

| Reaction Type | Catalyst System | KIE (kH/kD) Value | Implication |

|---|---|---|---|

| C-H Carbonylation | Cobalt-catalyzed | ~1.1 | C-H bond activation is likely not the RDS. chim.it |

| C-H Carbonylation | Cobalt-catalyzed | 1.72 - 2.24 | C-H bond cleavage may occur in the RDS. chim.it |

| Decarboxylative Coupling | Palladium-catalyzed | ~1.0 | C-H bond cleavage is not the RDS. nih.gov |

These findings underscore the complexity of C-H activation mechanisms. The nature of the rate-determining step is not universal but is instead highly dependent on the specific catalytic cycle at play, influenced by the interplay between the substrate, directing group, metal catalyst, and ligands.

Comprehensive Spectroscopic and Structural Characterization

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a related compound, diethyl N-phenylphosphoramidate, shows characteristic absorption bands that confirm its structure. researchgate.net The analysis of anilino(ethoxy)phosphinate is expected to yield similar characteristic peaks.

Key vibrational frequencies are associated with specific bonds within the molecule:

N-H Stretching: A distinct band is expected for the N-H group. For diethyl N-phenylphosphoramidate, this appears at 3198 cm⁻¹. researchgate.net

C-H Stretching: The spectrum shows absorptions for both aromatic C-H (typically 3100-3000 cm⁻¹) and aliphatic C-H stretching vibrations (2983–2901 cm⁻¹). researchgate.netvscht.cz

P=O Stretching: A strong absorption corresponding to the phosphoryl group (P=O) is a hallmark of phosphoramidates. researchgate.net

C=C Stretching: Aromatic ring carbon-carbon stretching vibrations are typically observed in the 1600-1400 cm⁻¹ region. vscht.cz A band at 1601 cm⁻¹ is noted for the related diethyl N-phenylphosphoramidate. researchgate.net

P-O-C Stretching: The presence of the ethoxy group is confirmed by vibrations associated with the P-O-C linkage.

The table below summarizes the expected and observed FT-IR absorption bands for compounds structurally similar to this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Observed in Diethyl N-phenylphosphoramidate (cm⁻¹) researchgate.net |

| N-H | Stretch | 3200-3100 | 3198 |

| C-H (Aromatic) | Stretch | 3100-3000 | Not specified |

| C-H (Aliphatic) | Stretch | 3000-2850 | 2983-2901 |

| C=C (Aromatic) | Stretch | 1600-1400 | 1601 |

| P=O | Stretch | 1300-1200 | Not specified |

| P-O-C | Stretch | 1050-1000 | Not specified |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds by mapping the chemical environments of various nuclei, primarily ¹H, ¹³C, and ³¹P.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. For this compound, signals are expected for the protons of the aniline (B41778) ring, the ethoxy group, and the amine proton.

The aromatic protons of the phenyl group typically appear as multiplets in the downfield region (around 7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. hmdb.ca The protons of the ethoxy group are expected to show a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons. hmdb.ca The N-H proton signal can be broad and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. In proton-decoupled ¹³C NMR, each unique carbon atom typically gives a single peak. libretexts.org For this compound, distinct signals are anticipated for the carbons of the phenyl ring and the ethoxy group.

Aromatic Carbons: The carbons of the aniline ring are expected to resonate in the range of 110-150 ppm. rsc.org The carbon attached to the nitrogen atom (C-ipso) will have a specific chemical shift influenced by the phosphoramidate (B1195095) group.

Aliphatic Carbons: The methylene (-CH₂) carbon of the ethoxy group is expected to appear around 60 ppm, while the methyl (-CH₃) carbon will be further upfield, typically around 15-20 ppm. libretexts.orgrsc.org

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. libretexts.org

³¹P NMR spectroscopy is highly specific for analyzing phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. mdpi.comoxinst.com This technique provides direct information about the chemical environment of the phosphorus atom. The spectrum is often simple, with a single peak for this compound in a proton-decoupled experiment. The chemical shift of this peak is characteristic of the phosphoramidate structure. For comparison, diphenyl phenylphosphoramidate shows a ³¹P NMR signal at approximately 0.68 ppm. The chemical shift range for phosphonates and related esters is well-established. huji.ac.ilresearchgate.net

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In an electron ionization (EI) mass spectrum, the molecule is fragmented, and the resulting ions are detected. The peak with the highest mass-to-charge ratio (m/z) often corresponds to the molecular ion (M⁺).

For the closely related diethyl N-phenylphosphoramidate, the molecular ion peak (M⁺) is observed at m/z 257, which is also the base peak (100% relative intensity). researchgate.net This confirms the molecular weight and provides high confidence in the structure. The fragmentation pattern can also offer further structural clues. researchgate.net

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems. This compound is expected to show absorption bands in the UV region due to the presence of the phenyl group. The position (λ_max) and intensity (molar absorptivity, ε) of these bands are characteristic. For a related compound, diethyl (2-iodophenyl)phosphoramidate, a maximum absorption (λ_max) was recorded at 271 nm in acetonitrile. researchgate.net The study of phosphonate (B1237965) compounds often involves UV-Vis analysis to investigate their photophysical properties. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Modelling

Prediction and Interpretation of Spectroscopic Data

Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a prominent quantum chemical method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comsemanticscholar.org It calculates the excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital, and the oscillator strengths, which relate to the intensity of the absorption peaks. chemrxiv.orgyoutube.com

For a molecule such as Anilino(ethoxy)phosphinate, TD-DFT calculations would typically begin with the optimization of the ground-state geometry using a suitable DFT functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311+G(d,p)). mdpi.comnih.gov Following this, the TD-DFT calculation is performed on the optimized geometry to compute the vertical excitation energies. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for accurately simulating the spectrum in a specific solvent, as solvent-solute interactions can significantly shift the absorption maxima. youtube.comresearchgate.net

The output of a TD-DFT calculation provides a list of electronic transitions, their corresponding wavelengths (λ), and oscillator strengths (f). Analysis of the molecular orbitals involved in the most intense transitions, often the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition, reveals the nature of the electronic excitation, such as π→π* or n→π* transitions. mdpi.com While no specific TD-DFT studies on this compound are available, the table below illustrates the typical data obtained from such a calculation for a comparable organic molecule in a solvent like ethanol.

Illustrative TD-DFT Calculated Electronic Transitions

| Transition | Wavelength (λ) nm | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 310 | 4.00 | 0.45 | HOMO → LUMO (95%) |

| S0 → S2 | 275 | 4.51 | 0.12 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 240 | 5.17 | 0.08 | HOMO → LUMO+1 (75%) |

Note: The data in this table is illustrative and does not represent experimentally or computationally verified results for this compound. It serves to demonstrate the type of information generated by TD-DFT calculations.

Reaction Mechanism Modelling

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions, identifying transient intermediates, and determining the energy barriers that govern reaction rates. pitt.edu For reactions involving this compound, such as its synthesis or hydrolysis, these methods can provide a detailed molecular-level understanding.

The core of reaction mechanism modeling lies in identifying the transition state (TS), which is the highest energy point along the minimum energy pathway connecting reactants and products. nih.gov A transition state search involves locating a first-order saddle point on the potential energy surface, a geometry characterized by having exactly one imaginary vibrational frequency. uni-muenchen.de This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate.

Once a candidate transition state structure is located, its identity must be confirmed. This is achieved through an Intrinsic Reaction Coordinate (IRC) calculation. mdpi.comresearchgate.net The IRC method traces the minimum energy path downhill from the transition state in both the forward and reverse directions. scm.com A successful IRC calculation confirms that the transition state smoothly connects the intended reactants and products, thereby validating the proposed reaction step. uni-muenchen.de

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides a quantitative depiction of the energy changes that occur throughout the reaction. The kinetic barrier, or activation energy (Ea), is determined from the energy difference between the reactants and the transition state. nih.gov

DFT methods are commonly employed to calculate these energies. The accuracy of the calculated barrier heights can be sensitive to the choice of the density functional. nih.gov For organophosphorus compounds, various computational studies have successfully modeled reaction kinetics and thermochemistry, providing insights into their stability and reactivity. researchgate.netunt.edu The table below presents a hypothetical energy profile for a single-step reaction, illustrating how computational data can quantify the key energetic features of a reaction pathway.

Illustrative Reaction Energy Profile Data

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State (TS) | +22.5 |

| Products | -15.0 |

| Calculated Property | Value |

| Activation Energy (Ea) | 22.5 kcal/mol |

| Enthalpy of Reaction (ΔH) | -15.0 kcal/mol |

Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent specific findings for this compound.

Theoretical Studies of Electronic and Optical Properties

Beyond predicting spectra and reaction pathways, quantum chemistry offers powerful tools to investigate the fundamental electronic and optical properties of molecules. These studies are crucial for designing new materials with specific functionalities, for example, in the field of optoelectronics.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property essential for applications in photonics and optical signal processing. nih.gov Computational methods can predict the NLO response of a molecule, guiding the synthesis of promising candidates. researchgate.net

The key parameters describing NLO properties are the molecular polarizability (α) and the first-order hyperpolarizability (β). rsc.org These properties are calculated as derivatives of the molecular dipole moment with respect to an external electric field. Molecules with significant NLO properties often possess electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. mq.edu.au The anilino group in this compound could act as a donor, suggesting potential NLO activity.

Quantum chemical methods like DFT and Møller-Plesset perturbation theory (MP2) are used to compute these properties. mq.edu.aubath.ac.uk The calculations can reveal how molecular structure influences the magnitude of the NLO response. For instance, theoretical studies on substituted anilines have shown how different donor and acceptor groups modulate the hyperpolarizability. mq.edu.au The calculated hyperpolarizability of a new compound is often compared to that of a standard NLO material, such as urea, to assess its potential. nih.gov The following table provides an example of the kind of data generated in a computational NLO study.

Illustrative Calculated (Hyper)polarizability Data

| Property | Component | Value (atomic units) |

| Dipole Moment (μ) | μtotal | 3.5 D |

| Polarizability (α) | αtotal | 150 |

| First Hyperpolarizability (β) | βtotal | 850 |

Note: The data in this table is for illustrative purposes to show typical output from NLO calculations and does not represent specific values for this compound.

Advanced Organic Transformations and Emerging Applications in Chemical Synthesis

Phosphorylation and Functionalization Reactions

The phosphorus center in anilino(ethoxy)phosphinate derivatives is amenable to various functionalization reactions, facilitating the formation of new carbon-phosphorus and heteroatom-phosphorus bonds. These transformations are fundamental to expanding the chemical space of organophosphorus compounds.

Hydrophosphinylation involves the addition of a P-H bond across an unsaturated carbon-carbon double or triple bond. beilstein-journals.org This atom-economical reaction is a powerful method for forming C-P bonds and can be initiated by radical initiators or catalyzed by transition metals. researchgate.net While direct examples involving anilino(ethoxy) H-phosphonamidate are not extensively documented, the reaction of analogous H-phosphinates and secondary phosphine (B1218219) oxides with alkenes and alkynes establishes a clear precedent for this transformation. researchgate.netoaepublish.com

The reaction typically proceeds via an anti-Markovnikov addition pathway when a radical mechanism is operative, while metal-catalyzed processes can exhibit different regioselectivities depending on the metal and ligands used. oaepublish.com The versatility of this method allows for the synthesis of a wide array of functionalized phosphinate and phosphonamidate derivatives.

Table 1: Representative Hydrophosphinylation Reactions with P-H Compounds This table illustrates the general scope of the hydrophosphinylation reaction with analogous H-phosphorus compounds.

| Unsaturated Substrate | Phosphorus Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1-Octene | Diphenylphosphine Oxide | Visible-light, Organic Dye Photocatalyst | Anti-Markovnikov Adduct | oaepublish.com |

| Styrene | Isopropyl Phosphinate | Pd(OAc)₂, dppb, Toluene, 110 °C | Markovnikov Adduct | researchgate.net |

| Phenylacetylene | Dialkyl H-phosphonates | CuI, DBU, MeCN, 80 °C | (E)-Vinylphosphonate | researchgate.net |

| Unactivated Alkenols | Secondary Phosphine Oxides | Visible-light, Photoredox Catalysis | β-Hydroxy Alkylphosphine Oxides | oaepublish.com |

Oxidative cross-coupling reactions have emerged as a powerful strategy for constructing C–P bonds, often from readily available C–H and P–H precursors. The Hirao reaction, a palladium-catalyzed cross-coupling of P(O)-H compounds with aryl halides, is a foundational example. nih.gov This methodology has been expanded to include various aryl electrophiles, such as aryl nonaflates, which can be prepared from abundant phenols. The addition of iodide salts has been shown to accelerate these reactions, allowing for the rapid synthesis of a wide range of aryl phosphine oxides, phosphonates, and phosphinates. nih.gov

More advanced strategies utilize the inherent functionality within the phosphonamidate moiety to direct new bond formations. The phosphonamide group can act as a directing group in transition-metal-catalyzed C-H activation, enabling oxidative coupling reactions at specific sites on the aniline (B41778) ring. researchgate.net This approach avoids the need for pre-functionalized substrates and provides a direct route to more complex molecules.

Table 2: Examples of Oxidative Cross-Coupling for C-P Bond Formation

| Phosphorus Substrate | Coupling Partner | Catalytic System | Product | Reference |

|---|---|---|---|---|

| Diphenylphosphine oxide | 4-Naphthyl nonaflate | Pd(OAc)₂, Xantphos, NaI, DIPEA | (4-Naphthyl)diphenylphosphine oxide | nih.gov |

| Diethyl phosphite (B83602) | Iodobenzene | PdCl₂(PPh₃)₂, Et₃N | Diethyl phenylphosphonate | nih.gov |

| N-Aryl phosphoramidates | Alkenes | Pd(OAc)₂, LiOAc, TBAB | ortho-Alkenylated N-aryl phosphoramidates | researchgate.net |

Regioselective and Chemoselective Transformations

The this compound scaffold allows for highly selective functionalization, leveraging the directing capacity of the phosphonamidate group and the inherent reactivity of the P-N bond system.

Directing-group-guided C-H functionalization is a cornerstone of modern synthetic chemistry, enabling reactions at positions that are otherwise difficult to access. ucsf.edu In aniline derivatives, the nitrogen atom is typically associated with ortho-directing effects. acs.org The phosphonamidate group in this compound derivatives serves as a powerful directing group for the regioselective functionalization of the aniline ring. researchgate.net

Depending on the catalytic system employed, different regioselectivities can be achieved. For instance, palladium catalysis can promote ortho-C-H alkenylation of the aniline moiety. researchgate.net Other catalytic systems, utilizing ligands that form specific noncovalent interactions with the substrate, have enabled meta-selective C-H borylation of aromatic compounds bearing phosphorus-based directing groups. nih.gov This precise control over regioselectivity opens up avenues for the late-stage functionalization of complex aniline derivatives.

Table 3: Regioselective C-H Functionalization Directed by P-Containing Groups

| Substrate Type | Reaction Type | Catalyst/Ligand | Regioselectivity | Reference |

|---|---|---|---|---|

| N-Aryl Phosphoramidates | Oxidative Olefination | Pd(OAc)₂ | ortho | researchgate.net |

| Aromatic Phosphonates | C-H Borylation | Ir / Bipyridine-Urea Ligand | meta | nih.gov |

| Aniline Derivatives | C-H Olefination | Pd / S,O-Ligand | para | acs.org |

| Quaternized Anilines | C-H Borylation | Ir / Sulfonated Bipyridine Ligand | meta (Ion-Pair Directed) | nih.gov |

Intramolecular cyclization reactions involving the this compound core structure provide access to a diverse range of phosphorus-containing heterocycles, often referred to as annulated phosphoramidates or phosphinates. beilstein-journals.orgbeilstein-journals.org These cyclic structures, such as γ-phostams (1,2-azaphospholidine 2-oxides), are of significant interest due to their structural analogy to lactams and potential biological activity. nih.gov

Several synthetic strategies have been developed to construct these ring systems. Rhodium-catalyzed oxidative annulation between the phosphonamidate-bearing aniline and alkynes can generate polycyclic frameworks. researchgate.net For example, ethyl 1-arylvinyl-N-phenylphosphonamidates react with methyl acrylate (B77674) to yield substituted 1,2-azaphosphole derivatives. beilstein-journals.org Another powerful method involves the intramolecular C-H insertion of copper carbenes generated from α-diazo-β-keto phosphonamidates, leading to the formation of benzo[d] iucr.orgrsc.orgazaphosphole oxides. nih.gov These reactions create significant molecular complexity in a single step, highlighting the synthetic utility of this compound derivatives as building blocks for heterocyclic chemistry.

Table 4: Intramolecular Cyclization Routes to Annulated Phosphoramidates

| Precursor Type | Reaction / Conditions | Heterocyclic Product | Reference |

|---|---|---|---|

| Ethyl N-methyl-(3-bromopropyl)phosphonamidate | Intramolecular C-N bond formation (NaH, xylene) | 2-Ethoxy-1-methyl-γ-phosphonolactam | beilstein-journals.orgnih.gov |

| Ethyl 1-arylvinyl-N-phenylphosphonamidates | Rh-catalyzed oxidative annulation with methyl acrylate | Methyl 2-(1,2-azaphosphol-5-yl)acetates | beilstein-journals.org |

| Ethyl N-alkyl-N-aryl-1-diazo-2-oxo-2-phenylethylphosphonamidates | Cu-catalyzed intramolecular carbene C-H insertion | 3-Benzoyl-2-ethoxy-1,3-dihydrobenzo[d] iucr.orgrsc.orgazaphosphole 2-oxides | nih.gov |

| Alkyl 6-substituted 2-methylphenylphosphonamidates | Metal-free intramolecular oxidative C-H bond formation | 2-Hydrobenzo[c] iucr.orgrsc.orgazaphosphol-3-one 1-oxides | beilstein-journals.org |

Conformational Studies of this compound Derivatives

The three-dimensional structure and conformational preferences of this compound derivatives are crucial determinants of their reactivity and interaction with biological systems. These aspects are investigated through X-ray crystallography, NMR spectroscopy, and computational modeling.

Crystallographic studies on closely related analogs, such as diethylammonium (B1227033) anilino(methoxy)phosphinate, provide valuable insights into the solid-state structure. iucr.org In this salt, the P-N bond length is approximately 1.63 Å, and the P-O ester bond length is around 1.49 Å, while the P=O bond length is about 1.50 Å. The geometry around the phosphorus atom is tetrahedral. A significant feature of the crystal packing is the formation of a two-dimensional network through N-H···O hydrogen bonds between the anilinium protons and the phosphoryl oxygen atoms. iucr.org

Table 5: Selected Geometric Parameters for Diethylammonium anilino(methoxy)phosphinate Data from a closely related methoxy (B1213986) analog provides insight into the expected structural features of this compound.

| Parameter | Anion 1 (Å or °) | Anion 2 (Å or °) | Reference |

|---|---|---|---|

| P-N Bond Length | 1.633 | 1.628 | iucr.org |

| P-O(ester) Bond Length | 1.603 | 1.604 | iucr.org |

| P=O Bond Length | 1.496 | 1.500 | iucr.org |

| O=P-N Angle | 112.5 | 112.3 | iucr.org |

| O=P-O(ester) Angle | 113.8 | 113.4 | iucr.org |

| N-P-O(ester) Angle | 102.3 | 104.3 | iucr.org |

Q & A

Basic Research Questions

Q. What are the primary experimental methods for characterizing the structural properties of Anilino(ethoxy)phosphinate?

- Methodological Answer : The crystal structure of this compound derivatives can be resolved using single-crystal X-ray diffraction. For example, diethylammonium anilino(methoxy)phosphinate (a structural analogue) was characterized with orthorhombic symmetry (space group Pna21), lattice parameters a = 14.341 Å, b = 12.785 Å, c = 15.997 Å, and hydrogen-bonding interactions observed via N–H···O linkages . Refinement is typically performed using SHELXL, which is optimized for small-molecule crystallography . Complementary techniques like NMR (for functional group analysis) and LCMS (e.g., m/z 428 [M+H]+) ensure structural validation.

Q. What synthetic routes are commonly employed to prepare this compound derivatives?

- Methodological Answer : A representative synthesis involves multi-step reactions with purification via silica gel chromatography (e.g., ethyl acetate/methanol eluent). For instance, a patent procedure achieved 90% yield using sequential acylation, borane reduction, and base-mediated cyclization under nitrogen . Reaction progress is monitored by HPLC (retention time 0.61–0.65 minutes, SQD methods) . Key intermediates are often isolated via liquid-liquid extraction (e.g., 10% KH2PO4 wash) to remove unreacted reagents .

Q. How stable is this compound under varying pH and temperature conditions?

- Methodological Answer : Hydrolytic stability can be inferred from structurally analogous phosphinates. Sodium phosphinate (a surrogate) showed <10% degradation after 5 days at pH 4.0–9.0 and 50°C, suggesting this compound may also exhibit high hydrolytic stability (half-life >1 year at 25°C) . However, direct testing under controlled conditions (e.g., accelerated stability studies at 40°C/75% RH) is recommended to confirm these extrapolations.

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound derivatives?

- Methodological Answer : Conflicting reactivity observations may arise from differences in reaction conditions (e.g., solvent polarity, catalyst loadings). For example, borane-mediated reductions in ethyl acetate vs. isopropanol can alter stereoselectivity . Systematic variation of parameters (temperature, stoichiometry) combined with DFT calculations can identify mechanistic outliers. Additionally, cross-validation using multiple analytical techniques (e.g., LCMS, 31P NMR) ensures data reliability .

Q. What role does this compound play in biochemical interactions, and how can these be studied?

- Methodological Answer : Phosphinate analogues are used as transition-state mimics in enzyme studies. For instance, tetraglycine phosphinate was co-crystallized with S. aureus LytM peptidase to resolve catalytic Zn²+ coordination geometry (1.45 Å resolution, Rwork = 14.9%) . Similar approaches can be applied to study this compound’s interactions with metalloenzymes. Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) may quantify binding affinities.

Q. What analytical challenges arise in detecting trace impurities or degradation products of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and tandem LCMS/MS are critical for identifying low-abundance species. For example, LCMS with SQD-FA05 columns can resolve peaks at m/z 428 [M+H]+ (parent) and m/z 414 [M+H]+ (degradant) . Method validation should include spike-recovery experiments and forced degradation studies (e.g., oxidative stress with H2O2) to confirm specificity and sensitivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.